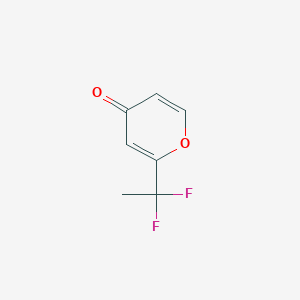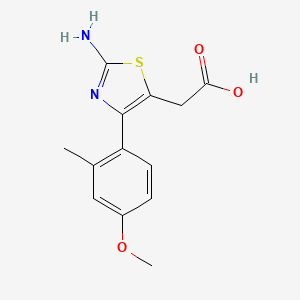
4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride is a chemical compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperazine ring. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more versatile for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride typically involves the following steps:
Fmoc Protection: The piperazine-2-carboxylic acid is reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA) to form the Fmoc-protected piperazine derivative.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Hydrochloride Formation: The Fmoc-protected piperazine derivative is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.
Automated Purification: Industrial-scale purification techniques, such as large-scale chromatography or crystallization, are employed to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Coupling Reactions: It is commonly used in peptide coupling reactions, where it reacts with carboxylic acids to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products Formed
Deprotected Amino Compound: Removal of the Fmoc group yields the free amino derivative.
Peptide Products: Coupling reactions with carboxylic acids result in the formation of peptides.
Wissenschaftliche Forschungsanwendungen
4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is extensively used in solid-phase peptide synthesis (SPPS) as a protecting group for amino acids.
Biology: The compound is used in the synthesis of peptide-based probes and inhibitors for biological studies.
Medicine: It plays a role in the development of peptide-based therapeutics and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials for various industrial applications.
Wirkmechanismus
The primary mechanism of action of 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the piperazine ring, preventing unwanted side reactions during peptide bond formation. Upon completion of the synthesis, the Fmoc group can be selectively removed under basic conditions, revealing the free amino group for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Lys(Boc)-OH: This compound features both Fmoc and Boc protecting groups and is used in peptide synthesis.
Fmoc-Arg(Pbf)-OH: Contains an Fmoc group and a Pbf protecting group, used for arginine residues in peptide synthesis.
Fmoc-Gly-OH: A simpler Fmoc-protected amino acid used in peptide synthesis.
Uniqueness
4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid hydrochloride is unique due to its specific structure, which combines the Fmoc protecting group with a piperazine ring. This combination provides distinct reactivity and solubility properties, making it particularly useful in the synthesis of complex peptides and peptide-based compounds.
Eigenschaften
Molekularformel |
C20H21ClN2O4 |
|---|---|
Molekulargewicht |
388.8 g/mol |
IUPAC-Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H20N2O4.ClH/c23-19(24)18-11-22(10-9-21-18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;/h1-8,17-18,21H,9-12H2,(H,23,24);1H |
InChI-Schlüssel |
JUDPRYMVHFNIFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B11804466.png)







![(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11804517.png)

